N-(2,2-Dimethoxyethyl)ammeline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)ammeline typically involves the reaction of ammeline with 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethoxyethyl)ammeline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)ammeline has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving protein interactions.
Medicine: Research into potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: this compound is used in the production of various biochemical products and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which N-(2,2-Dimethoxyethyl)ammeline exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, influencing their function and activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-(2,2-Dimethoxyethyl)guanidine
- N-(2,2-Dimethoxyethyl)urea
- N-(2,2-Dimethoxyethyl)thiourea
Comparison: N-(2,2-Dimethoxyethyl)ammeline is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular configuration confer distinct chemical properties, making it particularly useful in certain biochemical applications.
Biological Activity
N-(2,2-Dimethoxyethyl)ammeline, with the chemical formula C7H13N5O3 and CAS number 67410-53-1, is a compound that has garnered interest in various fields of scientific research, particularly in biochemistry and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the reaction of ammeline with 2,2-dimethoxyethanol. The synthesis typically requires controlled conditions and may involve catalysts to optimize yield and purity. The compound features functional groups that are crucial for its biological interactions, including amine and carbonyl functionalities that facilitate binding to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound can bind to proteins and other biomolecules, influencing their function and activity. The exact pathways involved in these interactions depend on the context of its application but may include:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act as a ligand for various receptors, potentially altering cellular signaling pathways.
- Gene Expression Regulation : It may influence transcription factors that modulate gene expression.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The above data suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. The compound was tested on several cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.4 |
MCF-7 (breast cancer) | 12.8 |
A549 (lung cancer) | 18.6 |
These findings indicate that this compound may be a promising lead for anticancer drug development.
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results showed significant inhibition rates comparable to established antibiotics .
- Anticancer Research : A recent investigation focused on the effects of this compound on apoptosis in breast cancer cells. The study found that the compound significantly increased apoptotic markers and reduced cell viability .
- Mechanistic Insights : Another study explored the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and downregulate anti-apoptotic proteins .
Properties
IUPAC Name |
6-amino-4-(2,2-dimethoxyethylamino)-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O3/c1-14-4(15-2)3-9-6-10-5(8)11-7(13)12-6/h4H,3H2,1-2H3,(H4,8,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFMPGUKUIEHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=O)NC(=N1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604767 |
Source
|
Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67410-53-1 |
Source
|
Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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